Methyl 2,3-dihydrobenzofuran-6-carboxylate
Overview
Description
“Methyl 2,3-dihydrobenzofuran-6-carboxylate” is a chemical compound with the CAS Number: 1083168-68-6 . It has a molecular weight of 178.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Synthesis Processes
- Methyl 2,3-dihydrobenzofuran-6-carboxylate is utilized in the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues. A novel electrochemical aryl radical generation and 5-exo cyclization followed by a carboxylation sequence of 2-allyloxybromobenzenes using methyl 4-tert-butylbenzoate as an electron-transfer mediator is employed in this process (Senboku, Michinishi, & Hara, 2011).
Chiral Synthesis
- Optical isomers of methyl 6, 7-dichloro-2, 3-dihydrobenzo[b]furan-2-carboxylate have been prepared through both optical resolution and chiral synthesis. The resolution of the carboxylic acid is achieved efficiently via the l-and d-menthyl esters, directly converting to enantiomers of the compound (Yodo, Matsushita, Ohsugi, & Harada, 1988).
Antimicrobial Activity
- Dihydrobenzofurans containing carbomethoxy-ethenyl at the 2-position and phenyl and hydroxyl at the 3-position, synthesized by photochemical methods, have been screened for antibacterial activity. These compounds demonstrated moderate activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).
Potential Antitumor Agents
- A series of dihydrobenzofuran lignans and related compounds, obtained through biomimetic oxidative dimerization of various acid methyl esters, followed by derivatization reactions, were evaluated for anticancer activity. These compounds showed promising activity, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999).
Antiangiogenic Activity
- Synthetic dihydrobenzofuran lignans, derived from biomimetic oxidative dimerization of caffeic or ferulic acid methyl ester, were tested for antiangiogenic activity. One particular compound showed pronounced antiangiogenic activity, especially its 2R,3R-enantiomer (Apers et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2,3-dihydrobenzofuran-6-carboxylate is a complex organic compound Benzofuran derivatives have been known to exhibit antimicrobial activity and anticancer activities .
Mode of Action
Some benzofuran derivatives have shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the precise interactions of this compound with its targets.
Biochemical Pathways
Some benzofuran derivatives have been found to impact various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Properties
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZHUVTYFSNMMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCO2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083168-68-6 | |
Record name | methyl 2,3-dihydro-1-benzofuran-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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